molecular formula C11H14FN3O5 B174938 N4-Acetyl-2'-fluoro-2'-deoxycytidine CAS No. 159414-97-8

N4-Acetyl-2'-fluoro-2'-deoxycytidine

Cat. No. B174938
M. Wt: 287.24 g/mol
InChI Key: NLXVKEFNBVLDLD-PEBGCTIMSA-N
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Description

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” is a nucleoside analog . It is an acetylated fluoro-derivative of the nucleoside cytidine . It has potential antineoplastic activity .


Synthesis Analysis

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” can be prepared by organic synthesis methods . The general synthetic route involves reacting a fluorinated benzylformyl group with 2’-deoxycytidine, followed by acid catalysis and a purification step to obtain the desired product .


Molecular Structure Analysis

The molecular formula of “N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” is C11H14FN3O5 . Its molecular weight is 287.24 g/mol .


Physical And Chemical Properties Analysis

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” appears as a colorless or light yellow crystal or crystalline powder . It is soluble in DMSO and methanol, slightly soluble in water and ethanol . Its density is predicted to be 1.68±0.1 g/cm3 .

Scientific Research Applications

  • B/Z-DNA Transition Studies N4-Acetyl-2'-fluoro-2'-deoxycytidine, through its derivative 5-fluoro-2′-deoxycytidine, has been utilized in studying the B/Z-DNA transition using 19F NMR spectroscopy. This modified nucleoside is incorporated into d(CG)6 sequences and helps in understanding the conformational changes in DNA structures, particularly in the presence of sodium chloride which affects the transition and handedness switch in DNA (Solodinin et al., 2019).

  • Probe Development for Hybridization Assays A derivative of N4-Acetyl-2'-fluoro-2'-deoxycytidine, namely N4-[N-(6-trifluoroacetylamidocaproyl)-2-aminoethyl]-5'-O-dimethoxy trityl -5-methyl-2'-deoxycytidine-3'-N,N-diisopropyl-methylphosphoramidite, has been synthesized and used to develop probes for hybridization assays. These probes, labeled with fluorescent or enzyme markers, aid in DNA detection and quantification, offering an alternative to radioactive labeling methods (Urdea et al., 1988).

  • X-ray Crystallography for Drug Interaction Studies The crystal structure of N4-Acetyl-2'-fluoro-2'-deoxycytidine analogs has been analyzed using X-ray crystallography. These studies provide insights into the molecular geometry and interaction with enzymes like thymidylate synthase, offering a foundation for developing inhibitors targeting this enzyme (Jarmuła et al., 2005).

  • NMR and Circular Dichroism Studies NMR and circular dichroism studies on pyrimidine-2'-fluoro-2'-deoxyribonucleosides, including derivatives of N4-Acetyl-2'-fluoro-2'-deoxycytidine, provide valuable data on their conformational behavior in solution. These studies contribute to understanding the structural dynamics of nucleosides in various environments (Blandin et al., 1974).

  • Antiviral Activity Studies Research into analogs of N4-hydroxycytidine, a compound related to N4-Acetyl-2'-fluoro-2'-deoxycytidine, has shown potential antiviral activity. These studies are crucial in understanding how modifications of nucleosides can lead to potential treatments for viruses like hepatitis C and bovine viral diarrhea virus (Hollecker et al., 2004).

  • Synthesis Techniques for Oligonucleotide Modification Techniques have been developed for the chemical synthesis of oligonucleotides containing 5-fluoro-2'-deoxycytidine, a related compound of N4-Acetyl-2'-fluoro-2'-deoxycytidine. These methods enable specific incorporation of modified nucleosides into oligonucleotides, useful in studying DNA methylation and other biological processes (Schmidt et al., 1992).

  • Investigation in DNA Polymerase Reactions Research has demonstrated the efficiency of 5-fluoro-2'-deoxycytidine triphosphate as a substitute in DNA synthesis catalyzed by DNA polymerases. This is vital for understanding how such nucleotide analogs can be incorporated into DNA and their potential use in therapeutic interventions (Tanaka et al., 1981).

  • Metabolic Pathway Analysis Studies on the metabolism of 5-fluoro-2'-deoxycytidine (a related compound) have revealed its pathways and interactions with enzymes like thymidylate synthetase, providing insights into its mechanism of action and potential as an antineoplastic agent (Newman & Santi, 1982).

Safety And Hazards

“N4-Acetyl-2’-Fluoro-2’-Deoxycytidine” should be used in accordance with laboratory safety practices . It may be irritating to the skin, eyes, and mucous membranes, so contact should be avoided during operation . During storage and transportation, contact with oxidants, acids, alkalis, and strong oxidants should be avoided .

properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXVKEFNBVLDLD-PEBGCTIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00622382
Record name N-Acetyl-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4-Acetyl-2'-fluoro-2'-deoxycytidine

CAS RN

159414-97-8
Record name N-Acetyl-2'-deoxy-2'-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00622382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Rovira-Clavé, S Jiang, Y Bai, B Zhu, G Barlow… - Nature …, 2021 - nature.com
… the single stable fluorine isotope ( 19 F) was incorporated into a FITC-labeled ssDNA by substituting all cytidines with the commercially available N4-acetyl-2′-fluoro-2′-deoxycytidine …
Number of citations: 32 www.nature.com
X Rovira-Clave, S Jiang, Y Bai, G Barlow, S Bhate… - bioRxiv, 2019 - biorxiv.org
… isotope ( 19 F) was incorporated by chemical synthesis into a FITC-labeled ssDNA by substituting all cytidines with the commercially available N4-acetyl-2’-fluoro-2’-deoxycytidine (2-F-…
Number of citations: 6 www.biorxiv.org

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